1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol
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Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol is a member of methoxybenzenes.
Scientific Research Applications
Pyrolytic Cleavage in Lignin Model Compounds
Research by Watanabe, Kawamoto, and Saka (2009) focused on the pyrolytic cleavage of β-ether-type dimers and an α,β-diether-type trimer, which included compounds structurally similar to 1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol. This study highlighted radical chain mechanisms in lignin model compounds, essential for understanding biomass processing and conversion (Watanabe, Kawamoto, & Saka, 2009).
Synthesis and Characterization in Morpholine Derivatives
Topical Drug Delivery Research
A study by Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential use in topical drug delivery, demonstrating the application of morpholine derivatives in medicinal chemistry (Rautio et al., 2000).
Asymmetric Synthesis and Crystal Structure Analysis
Research by Xu Qiu-yan (2013) on the asymmetric synthesis and crystal structure of morpholine derivatives, including dimethyl and fluorinephenyl variants, contributes to our understanding of the structural and stereochemical properties of similar compounds (Xu Qiu-yan, 2013).
properties
Product Name |
1-(2,6-Dimethyl-4-morpholinyl)-3-(4-methoxyphenoxy)-2-propanol |
---|---|
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-15(19-3)5-7-16/h4-7,12-14,18H,8-11H2,1-3H3 |
InChI Key |
CCGHVAGELGVBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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